molecular formula C23H21ClN2O4 B2539208 4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 618364-96-8

4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B2539208
CAS RN: 618364-96-8
M. Wt: 424.88
InChI Key: IYKJEXGLVDUFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H21ClN2O4 and its molecular weight is 424.88. The purity is usually 95%.
BenchChem offers high-quality 4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonding Patterns in Derivatives of 2,4-Dimethylpyrrole

This study examines the crystal and molecular structures of several 2,4-dimethylpyrrole derivatives, revealing diverse hydrogen-bonding patterns and crystal packing arrangements. Such insights can be crucial for understanding the chemical behavior and potential applications of pyrrole derivatives in material science and molecular engineering (Senge, Smith, 2005).

Crystal Engineering of Supramolecular Assemblies

The research focuses on the crystal engineering of supramolecular assemblies using aza donor molecules and highlights how the structure affects the formation of host-guest systems and molecular tapes. This study underscores the importance of molecular design in creating structures with specific properties, which could be relevant for the development of sensors, catalysts, or pharmaceuticals (Arora, Pedireddi, 2003).

Solvent Selection Based on Cohesive Energy Densities

This research investigates the solubilities of organic materials in various solvents, aiming to optimize solvent selection for the synthesis and processing of organic electronic materials. The findings could inform solvent selection for reactions involving similar compounds to enhance efficiency and product yield (Walker et al., 2011).

Synthesis and Characterization of Pyrrole Derivatives

The study describes the synthesis and characterization of a pyrrole chalcone derivative, highlighting the importance of synthetic strategies and spectroscopic analysis in developing new materials with potential applications in pharmaceuticals and materials science (Singh, Rawat, Sahu, 2014).

Fluorescent Probes for Carbon Dioxide Detection

This research introduces novel fluorescent probes for detecting low levels of carbon dioxide, demonstrating how chemical design can lead to significant advancements in environmental monitoring and medical diagnostics (Wang et al., 2015).

properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c1-25(2)11-12-26-20(14-7-9-16(24)10-8-14)19(22(28)23(26)29)21(27)18-13-15-5-3-4-6-17(15)30-18/h3-10,13,20,28H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKJEXGLVDUFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzofuran-2-carbonyl)-5-(4-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

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